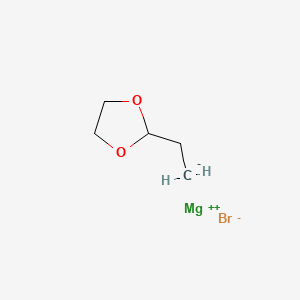
2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide is an organomagnesium compound with the chemical formula C6H11BrO2Mg. It is a white to yellow solid that is stable at room temperature and soluble in ether and diocenitrile, but insoluble in water. This compound is primarily used as a strong alkaline reagent in organic synthesis, particularly in Grignard reactions to form carbon-carbon bonds .
Preparation Methods
2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide can be synthesized by reacting 2-(1,3-dioxolan-2-yl) ethyl bromide with metal magnesium. The reaction is typically carried out under anhydrous conditions to prevent the magnesium bromide from reacting with water . The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid any unwanted side reactions .
Chemical Reactions Analysis
2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide is commonly used in Grignard reactions, which involve the formation of carbon-carbon bonds by reacting with various carbonyl compounds. This reaction can be used to synthesize alcohols, ethers, ketones, and other organic compounds . The compound can also undergo substitution reactions, where it reacts with electrophiles to form new carbon-carbon or carbon-heteroatom bonds .
Scientific Research Applications
2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide has a wide range of applications in scientific research. In chemistry, it is used in the synthesis of various organic compounds through Grignard reactions . In biology and medicine, it is used in the synthesis of bioactive molecules and pharmaceuticals . In industry, it is used in the production of fine chemicals and intermediates for various chemical processes .
Mechanism of Action
The primary mechanism of action of 2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide involves its role as a nucleophile in Grignard reactions. The compound reacts with electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds. This reaction is facilitated by the presence of the magnesium atom, which stabilizes the negative charge on the carbon atom, making it more reactive .
Comparison with Similar Compounds
2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide is similar to other Grignard reagents, such as phenylmagnesium bromide and methylmagnesium bromide. its unique structure, which includes a 1,3-dioxolane ring, provides it with distinct reactivity and selectivity in certain reactions . Other similar compounds include 1,3-dioxane-2-ylethylmagnesium bromide and 2-(1,3-dioxolan-2-yl)ethylmagnesium chloride .
Properties
IUPAC Name |
magnesium;2-ethyl-1,3-dioxolane;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9O2.BrH.Mg/c1-2-5-6-3-4-7-5;;/h5H,1-4H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKSXYWNPQQRGO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CC1OCCO1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrMgO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














